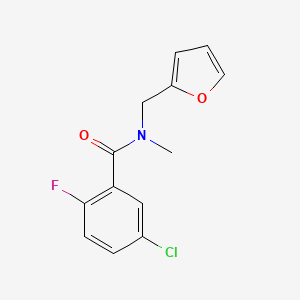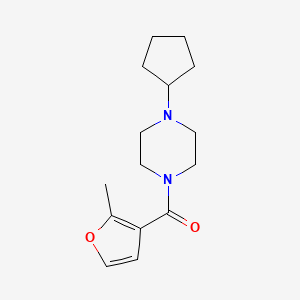
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone, also known as CPPHM, is a chemical compound that has been widely studied for its potential application in the field of medicinal chemistry. CPPHM is a derivative of piperazine and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The exact mechanism of action of (4-Cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway and the JAK/STAT pathway. This compound has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor growth.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. This compound has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor growth. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the replication of various viruses.
实验室实验的优点和局限性
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit various biological activities, making it a potential candidate for drug development. However, there are also some limitations associated with this compound. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
未来方向
There are several future directions for the study of (4-Cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone. One potential application is in the development of anti-cancer drugs. This compound has been found to exhibit anti-tumor activity in vitro, and further studies are needed to evaluate its efficacy in animal models. Another potential application is in the development of anti-viral drugs. This compound has been found to inhibit the replication of various viruses, and further studies are needed to evaluate its efficacy in animal models. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to evaluate its pharmacokinetic properties in vivo.
合成方法
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone can be synthesized by the reaction of 4-cyclopentylpiperazine with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 170-172°C. The purity of this compound can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of various viruses, including HIV, hepatitis C virus, and influenza virus. This compound has also been studied for its potential application in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-8-4-3-7-14(15)16(20)18-11-9-17(10-12-18)13-5-1-2-6-13/h3-4,7-8,13,19H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUVNRHWYPCVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
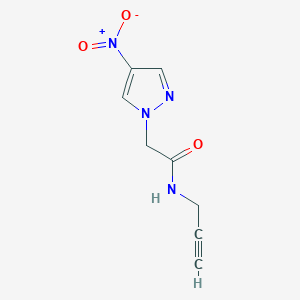
![4-Methyl-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B7502619.png)
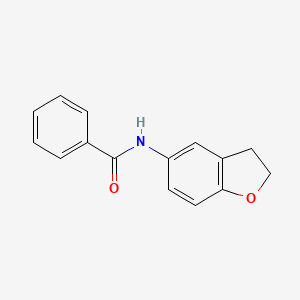
![3,3,11,11-Tetrabenzyl-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B7502624.png)
![2-[[2-[1-(1-benzofuran-2-yl)ethylamino]-2-oxoethyl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7502634.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7502636.png)

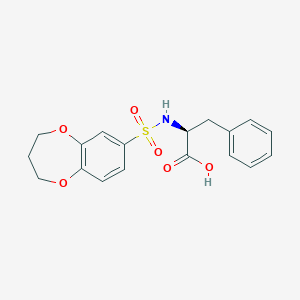
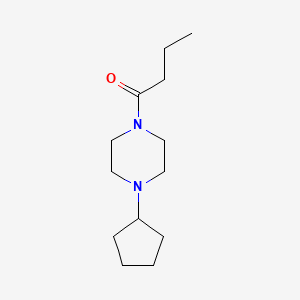

![[1-[(1,1-dioxothiolan-3-yl)-methylamino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate](/img/structure/B7502673.png)
